![molecular formula C17H16N2O3S3 B2501765 (Z)-2-(5-((1H-吲哚-3-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-4-(甲硫基)丁酸 CAS No. 612802-60-5](/img/structure/B2501765.png)
(Z)-2-(5-((1H-吲哚-3-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-4-(甲硫基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that includes an indole group, a thiazolidine group, and a butanoic acid group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in the ring. Butanoic acid is a carboxylic acid with a four-carbon structure .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .科学研究应用
微波辅助合成和 GSK-3 抑制
Kamila & Biehl (2012) 的一项研究展示了新型双(2-硫代噻唑烷-4-酮)衍生物的微波辅助合成,包括具有 2-(1H-吲哚-3-基)2-氧代乙醛组分的化合物,突出了它们作为 GSK-3 抑制剂的潜力。这种合成方法为这些化合物提供了一种快速有效的途径,这可能是开发治疗 GSK-3 相关疾病(例如阿尔茨海默病和双相情感障碍)的关键 (Kamila & Biehl, 2012)。
HIV-1 和 JSP-1 抑制
由同一团队 Kamila、Ankati 和 Biehl (2011) 领导的另一项研究合成了 (Z)-5-(2-(1H-吲哚-3-基)-2-氧代乙亚基)-3-苯基-2-硫代噻唑烷-4-酮的衍生物,探索了它们作为潜在 HIV-1 和 JSP-1 抑制剂的用途。该研究强调了这些化合物在开发针对 HIV-1 的新治疗剂中的作用,为抗逆转录病毒药物的开发提供了新途径 (Kamila, Ankati, & Biehl, 2011)。
抗癌和抗血管生成特性
Chandrappa 等人 (2010) 的研究重点是合成新型硫代噻唑烷-4-酮衍生物,评估它们对可移植小鼠肿瘤的体内抗癌和抗血管生成作用。该研究突出了这些衍生物在抑制肿瘤生长和血管生成方面的巨大潜力,将它们标记为抗癌治疗的潜在候选药物 (Chandrappa et al., 2010)。
未来方向
属性
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-24-7-6-13(16(21)22)19-15(20)14(25-17(19)23)8-10-9-18-12-5-3-2-4-11(10)12/h2-5,8-9,13,20H,6-7H2,1H3,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWCQMRLNDBE-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。